6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
The compound “6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H" . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Anticancer Applications
Imidazo[2,1-b][1,3]thiazole derivatives have been identified as compounds with potential anticancer properties. They are being explored for their ability to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs .
Antiviral Properties
These derivatives also show promise in antiviral therapy. Research is ongoing to determine their effectiveness against various viral infections .
Antioxidant Effects
The antioxidant capacity of imidazo[2,1-b][1,3]thiazole derivatives is another area of interest, with studies investigating their potential to protect cells from oxidative stress .
Immunomodulatory Activity
The immunomodulatory effects of these compounds are being studied for their potential to modulate the immune system, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy .
Tuberculostatic Agents
There is evidence to suggest that imidazo[2,1-b][1,3]thiazole derivatives could serve as tuberculostatic agents, helping in the fight against tuberculosis .
Broad Therapeutic Uses
Overall, imidazo[2,1-b][1,3]thiazole and its derivatives have a wide range of therapeutic uses including antibacterial, antifungal, analgesic, anti-inflammatory, and antimalarial activities among others .
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the development and progression of their respective cancers.
Mode of Action
The compound interacts with its targets by inhibiting their growth and inducing apoptosis . The compound’s cytotoxic ability was tested on the aforementioned cancer cells, and it exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells .
Biochemical Pathways
The compound affects the biochemical pathways that lead to the growth and proliferation of cancer cells. It induces mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially slows down the progression of the disease.
properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-17(18(25)22-10-15-4-2-3-9-21-15)26-19-23-16(11-24(12)19)13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFYMMIWQFFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
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